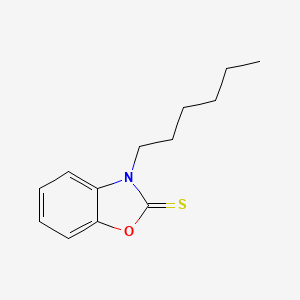![molecular formula C20H42O3 B14406409 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL CAS No. 86008-07-3](/img/structure/B14406409.png)
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, which is further substituted with a pentadecyloxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with 2-(pentadecyloxy)ethanol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or pyridinium chlorochromate
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of 3-[2-(Pentadecyloxy)ethoxy]propan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
3-(2-(Benzyloxy)ethoxy)propan-1-ol: Similar structure but with a benzyloxy group instead of a pentadecyloxy group.
1-Propanol, 3-ethoxy-: A simpler analog with an ethoxy group instead of a pentadecyloxyethoxy group.
Uniqueness
3-[2-(Pentadecyloxy)ethoxy]propan-1-OL is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules.
特性
CAS番号 |
86008-07-3 |
|---|---|
分子式 |
C20H42O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
3-(2-pentadecoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-20-23-18-15-16-21/h21H,2-20H2,1H3 |
InChIキー |
HJYWQVVXRYJBGA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCOCCOCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
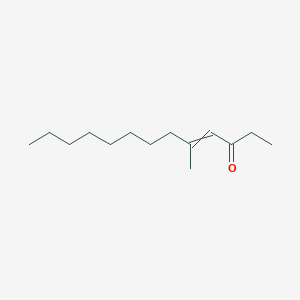
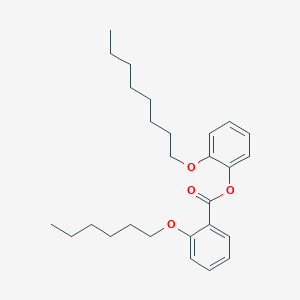
![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
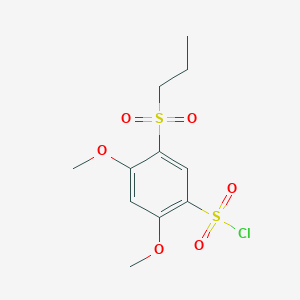
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
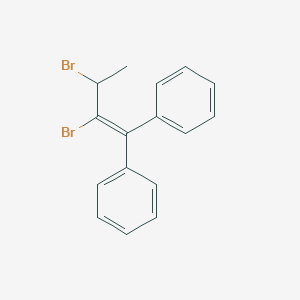
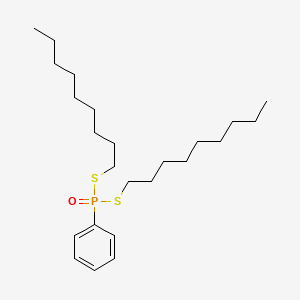
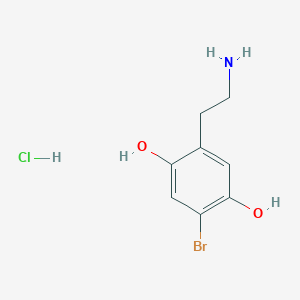
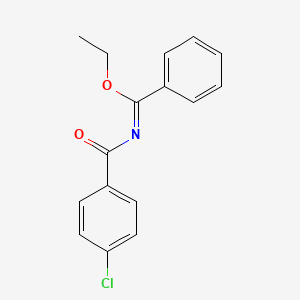
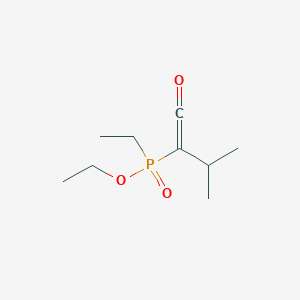
phosphanium bromide](/img/structure/B14406416.png)
